Arachidonoyl p-Nitroaniline: A Technical Guide for Researchers
Arachidonoyl p-Nitroaniline: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonoyl p-Nitroaniline (ApNA) is a synthetic chromogenic substrate extensively utilized in biochemical assays to measure the activity of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of fatty acid amides, including the endogenous cannabinoid anandamide. The enzymatic action of FAAH on ApNA results in the liberation of a yellow-colored product, p-nitroaniline, which can be quantified spectrophotometrically. This property makes ApNA an invaluable tool for high-throughput screening of FAAH inhibitors and for studying the enzyme's kinetics and substrate specificity.
Chemical and Physical Properties
Arachidonoyl p-Nitroaniline is a fatty acid amide composed of arachidonic acid linked to a p-nitroaniline molecule. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-(4-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide |
| Synonyms | ApNA |
| CAS Number | 119520-58-0 |
| Molecular Formula | C₂₆H₃₆N₂O₃ |
| Molecular Weight | 424.6 g/mol |
| Appearance | Typically a solution in a solvent like methyl acetate |
| Solubility | Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml). Sparingly soluble in a DMSO:PBS (pH 7.2) (1:4) solution (1 mg/ml). |
| Extinction Coefficient (ε) of p-nitroaniline | 13,500 M⁻¹cm⁻¹ at 382 nm[1] |
| Storage | Store at -20°C for long-term stability (≥ 2 years). |
Principle of FAAH Activity Assay
The utility of Arachidonoyl p-Nitroaniline in FAAH activity assays is based on a straightforward colorimetric reaction. FAAH recognizes and hydrolyzes the amide bond in ApNA, releasing arachidonic acid and p-nitroaniline. While ApNA itself is colorless, the product p-nitroaniline has a distinct yellow color with a maximum absorbance at approximately 382 nm.[1] The rate of p-nitroaniline formation is directly proportional to the FAAH activity, allowing for a quantitative measurement of the enzyme's catalytic efficiency.
Experimental Protocols
FAAH Activity Assay using Arachidonoyl p-Nitroaniline
This protocol outlines a standard procedure for measuring FAAH activity in a 96-well plate format, suitable for purified enzyme preparations or cell/tissue lysates.
Materials:
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Recombinant or purified FAAH enzyme
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Arachidonoyl p-Nitroaniline (ApNA) stock solution (e.g., 10 mM in DMSO)
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Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
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96-well clear, flat-bottom microplate
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Microplate spectrophotometer
Procedure:
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Prepare Reagents:
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Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
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Prepare a working solution of ApNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
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Assay Setup:
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To each well of the 96-well plate, add the following in the specified order:
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Assay Buffer to bring the final volume to 200 µL.
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FAAH enzyme solution.
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Include control wells:
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No-enzyme control: Add Assay Buffer instead of the enzyme solution.
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Substrate blank: Contains only the Assay Buffer and ApNA.
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Initiate the Reaction:
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Start the enzymatic reaction by adding the ApNA working solution to each well.
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Incubation:
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Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
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Measurement:
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Measure the absorbance of each well at 382 nm using a microplate spectrophotometer.
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Data Analysis:
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Subtract the absorbance of the no-enzyme control and substrate blank from the absorbance of the sample wells.
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Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (13,500 M⁻¹cm⁻¹), b is the path length of the cuvette (or well), and c is the concentration.
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Express FAAH activity as the rate of p-nitroaniline formation (e.g., nmol/min/mg of protein).
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FAAH Inhibitor Screening Assay
This protocol is designed for screening potential FAAH inhibitors using ApNA.
Materials:
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Same as for the FAAH activity assay.
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Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
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Positive control inhibitor (e.g., a known FAAH inhibitor like URB597).
Procedure:
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Prepare Reagents:
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Prepare FAAH enzyme and ApNA solutions as described in the activity assay protocol.
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Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
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Assay Setup:
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To the wells of a 96-well plate, add:
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Assay Buffer.
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Test compound dilution or positive control.
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FAAH enzyme solution.
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Include control wells:
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100% activity control: Contains enzyme and vehicle (e.g., DMSO) but no inhibitor.
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No-enzyme control.
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Pre-incubation:
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Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
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Initiate and Monitor the Reaction:
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Initiate the reaction by adding the ApNA working solution.
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Incubate and measure the absorbance as described in the activity assay protocol.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of FAAH activity).
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Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of Arachidonoyl p-Nitroaniline by rat FAAH, as reported in the literature.
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Arachidonoyl p-Nitroaniline | 14 ± 2 | 1.8 ± 0.1 | 128,571 | Patricelli & Cravatt, 2001 |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., enzyme source, buffer composition, temperature).
Visualizations
FAAH Signaling Pathway
The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway.
Experimental Workflow for FAAH Activity Assay
The following diagram outlines the workflow for a typical FAAH activity assay using Arachidonoyl p-Nitroaniline.
Experimental Workflow for FAAH Inhibitor Screening
This diagram illustrates the process of screening for FAAH inhibitors.
